

# theoretical vs. experimental properties of ethyl cyclopentanecarboxylate

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## Compound of Interest

Compound Name: *Ethyl cyclopentanecarboxylate*

Cat. No.: B1329522

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An In-depth Technical Guide to the Theoretical and Experimental Properties of **Ethyl Cyclopentanecarboxylate**

## Introduction

**Ethyl cyclopentanecarboxylate** (CAS No. 5453-85-0) is an organic compound belonging to the ester functional class.<sup>[1]</sup> Structurally, it consists of a five-membered cyclopentane ring attached to the carbonyl carbon of an ethyl ester group.<sup>[1]</sup> This compound typically presents as a colorless to pale yellow liquid with a characteristic fruity odor.<sup>[1]</sup> Its utility spans various fields, from being a fundamental building block in organic synthesis to serving as a key intermediate in the production of fragrances and pharmaceuticals.<sup>[1][2]</sup> In the context of drug development, derivatives of cyclopentane carboxylic acid have shown potential as potent inhibitors of specific biological targets, such as the NaV1.7 sodium channel for pain management, highlighting the importance of understanding the core properties of this scaffold.<sup>[3]</sup>

This guide provides a comprehensive analysis of the theoretical and experimentally-derived properties of **ethyl cyclopentanecarboxylate**, offering insights for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic profile, and reactive nature, supported by detailed experimental protocols and authoritative references.

## Part 1: Theoretical Properties

Theoretical properties are computed based on the molecule's structure and provide a baseline for predicting its behavior. These values are derived from computational models and are essential for initial characterization and in silico screening.

## Molecular Identity and Structure

- Molecular Formula: C<sub>8</sub>H<sub>14</sub>O<sub>2</sub>[\[1\]](#)[\[4\]](#)
- IUPAC Name: **ethyl cyclopentanecarboxylate**[\[4\]](#)
- Synonyms: Ethyl cyclopentylcarboxylate, Carbethoxycyclopentane, Cyclopentanecarboxylic acid, ethyl ester[\[1\]](#)[\[4\]](#)
- SMILES: CCOC(=O)C1CCCC1[\[1\]](#)[\[4\]](#)
- InChI: InChI=1S/C8H14O2/c1-2-10-8(9)7-5-3-4-6-7/h7H,2-6H2,1H3[\[4\]](#)
- InChIKey: UWSJCCUODNDXOT-UHFFFAOYSA-N[\[4\]](#)

The relationship between the chemical name, its linear representation (SMILES), and its layered structural code (InChI) is fundamental for unambiguous identification in chemical databases.

Caption: Molecular structure of **ethyl cyclopentanecarboxylate**.

## Computed Physicochemical Data

Computational algorithms predict various physicochemical properties that are crucial for applications in drug discovery, such as estimating solubility and membrane permeability.

Property	Computed Value	Source
Molecular Weight	142.20 g/mol	<a href="#">[4]</a> <a href="#">[5]</a>
Exact Mass	142.099379685 Da	<a href="#">[4]</a> <a href="#">[5]</a>
XLogP3	2.0	<a href="#">[6]</a>
Topological Polar Surface Area	26.3 Å <sup>2</sup>	<a href="#">[4]</a> <a href="#">[5]</a>
Rotatable Bond Count	3	<a href="#">[5]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[5]</a>
Complexity	114	<a href="#">[5]</a>

The XLogP3 value of 2.0 suggests moderate lipophilicity, indicating a balance between aqueous solubility and lipid membrane permeability. The Topological Polar Surface Area (TPSA) of 26.3 Å<sup>2</sup> is well within the range for good oral bioavailability in pharmaceuticals, according to Lipinski's Rule of Five.

## Part 2: Experimental Properties

Experimental data provides a real-world characterization of the compound, which can sometimes diverge from theoretical predictions due to intermolecular forces, impurities, and measurement conditions.

## Physical and Chemical Properties

These properties are determined through laboratory measurements and are critical for handling, storage, and process design.

Property	Experimental Value	Source(s)
Appearance	Colorless to pale yellow liquid with a fruity odor	[1]
Boiling Point	172-174 °C @ 752 Torr; 61.0-61.5 °C @ 14 Torr	[6][7]
Density	0.9583 g/cm <sup>3</sup> @ 20 °C	[6][7]
Refractive Index (n <sub>20/D</sub> )	1.453	[6]
Flash Point	56.4 °C	[6]
Solubility	Low solubility in water; soluble in organic solvents	[1]

The observed boiling point is consistent with a compound of its molecular weight and moderate polarity. Its low water solubility and good solubility in organic solvents are expected given its ester functionality and hydrocarbon ring.[1]

## Spectroscopic Analysis

Spectroscopic data provides the definitive structural confirmation of a synthesized or isolated compound.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural elucidation. For **ethyl cyclopentanecarboxylate**, the expected signals would include a triplet for the methyl protons (-CH<sub>3</sub>) of the ethyl group, a quartet for the methylene protons (-OCH<sub>2</sub>-) of the ethyl group, and a series of multiplets for the protons on the cyclopentane ring. The NIST spectral database confirms the availability of <sup>1</sup>H NMR data for this compound.[4]
- Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. A key diagnostic peak for **ethyl cyclopentanecarboxylate** is the strong carbonyl (C=O) stretch, characteristic of aliphatic esters, which typically appears in the 1750-1735 cm<sup>-1</sup> region.[8] Additionally, C-O stretching bands are expected in the 1300-1000 cm<sup>-1</sup> range.[8] The NIST database holds reference FTIR spectra for this compound, acquired from a neat capillary cell sample.[4]

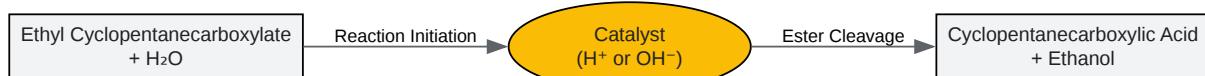
- Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. In GC-MS analysis, **ethyl cyclopentanecarboxylate** shows a top peak at an m/z of 101.[4] This likely corresponds to the loss of the ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>, 45 Da) from the molecular ion (m/z 142), followed by rearrangement.

## Part 3: Reactivity and Applications

### Chemical Reactivity

As an ester, **ethyl cyclopentanecarboxylate** undergoes characteristic reactions, the most common being hydrolysis.[1]

- Hydrolysis: In the presence of an acid or base catalyst and water, the ester bond can be cleaved to yield cyclopentanecarboxylic acid and ethanol.[1] This reaction is fundamental to both its degradation pathways and its use as a protecting group or synthetic intermediate.



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Caption: General pathway for the hydrolysis of **ethyl cyclopentanecarboxylate**.

## Applications in Research and Drug Development

**Ethyl cyclopentanecarboxylate** is more than a simple solvent or fragrance component; it is a valuable intermediate in pharmaceutical synthesis.[1][9]

- Scaffold for Active Pharmaceutical Ingredients (APIs): The cyclopentane ring is a common motif in medicinal chemistry, offering a rigid scaffold to orient functional groups for optimal interaction with biological targets. **Ethyl cyclopentanecarboxylate** serves as a readily available starting material for introducing this scaffold.[2][9]
- Inflammatory Bowel Disease (IBD) Research: Studies have suggested that ethyl cyclopentane carboxylate may inhibit the inflammatory response in experimental models of IBD by modulating the activity of the cannabinoid receptor 2 (CB2).[10]

- Pain Therapeutics: While not a direct therapeutic, its parent acid, cyclopentane carboxylic acid, has been identified as a key component in a new class of potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a major target for novel analgesics. [3] This underscores the relevance of this chemical class in modern drug discovery.

## Part 4: Experimental Protocols

The following protocols are representative methodologies for the synthesis and purification of **ethyl cyclopentanecarboxylate**, designed to be self-validating through in-process checks and final characterization.

### Protocol 1: Synthesis via Fischer Esterification

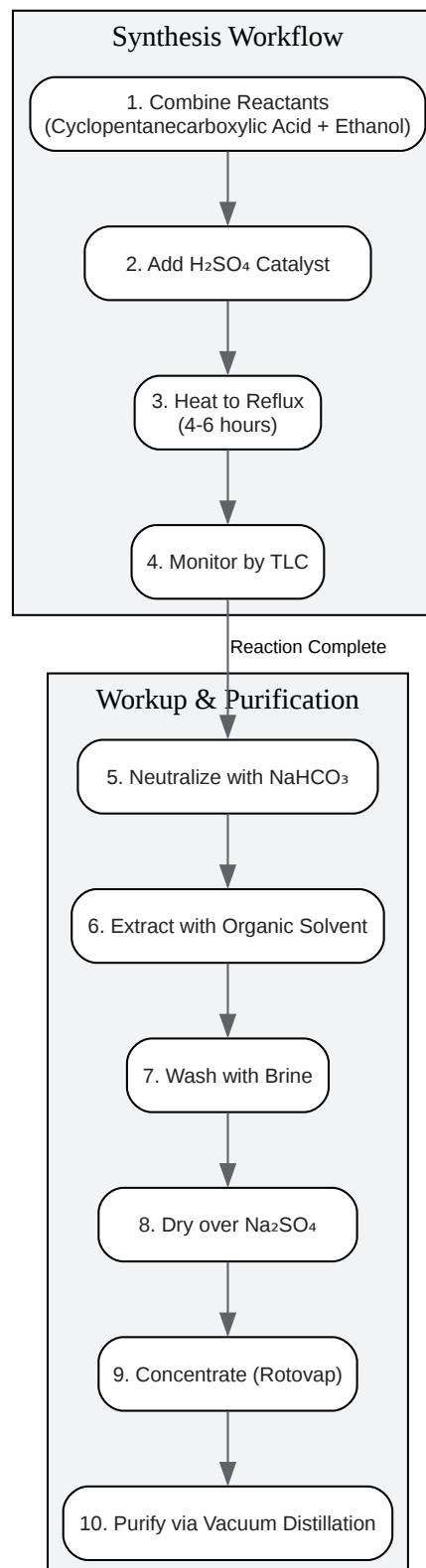
This protocol describes the synthesis from cyclopentanecarboxylic acid and ethanol, a classic and cost-effective method.

**Rationale:** Fischer esterification is an equilibrium-controlled, acid-catalyzed reaction. Using an excess of one reactant (typically the alcohol) and removing the water byproduct drives the equilibrium toward the product side, maximizing the yield. Concentrated sulfuric acid is a common and effective catalyst and dehydrating agent.

#### Step-by-Step Methodology:

- **Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopentanecarboxylic acid (e.g., 0.1 mol).
- **Reagents:** Add an excess of absolute ethanol (e.g., 0.5 mol, 5 equivalents).
- **Catalysis:** While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) through the condenser. **Causality Note:** The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
- **Reaction:** Heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

- Workup - Neutralization: Cool the mixture to room temperature. Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (approx. 150 mL). Causality Note: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.
- Workup - Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.
- Workup - Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
- Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

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Caption: Workflow for synthesis and purification of **ethyl cyclopentanecarboxylate**.

## Protocol 2: Purification by Vacuum Distillation

The crude product from the synthesis will contain unreacted starting materials and byproducts. Vacuum distillation is an effective purification method for liquids with relatively high boiling points.

**Rationale:** Distillation under reduced pressure lowers the boiling point of the compound, allowing it to vaporize at a lower temperature. This prevents thermal decomposition, which can occur at the high temperatures required for atmospheric pressure distillation.[\[11\]](#)

**Step-by-Step Methodology:**

- **Setup:** Assemble a vacuum distillation apparatus (flask, distillation head with thermometer, condenser, and receiving flask). Ensure all glass joints are properly sealed with vacuum grease.
- **Transfer:** Transfer the crude **ethyl cyclopentanecarboxylate** into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
- **Vacuum:** Connect the apparatus to a vacuum pump with a trap in between. Gradually reduce the pressure to the desired level (e.g., 14 Torr).
- **Heating:** Gently heat the distillation flask using a heating mantle or oil bath.
- **Fraction Collection:** Collect the fraction that distills at the expected boiling point for the given pressure (e.g., 61-62 °C at 14 Torr).[\[7\]](#) Discard any initial lower-boiling fractions (forerun) and stop before higher-boiling impurities begin to distill.
- **Characterization:** Confirm the purity of the collected product using spectroscopic methods (NMR, IR) and compare the data to reference spectra.

## Conclusion

**Ethyl cyclopentanecarboxylate** serves as an exemplary case study in the interplay between theoretical predictions and experimental realities in chemical science. Its computed properties provide a powerful framework for anticipating its behavior, particularly in high-throughput screening and early-stage drug discovery. However, this must be complemented by rigorous

experimental validation of its physical constants, spectroscopic identity, and reactivity. The protocols outlined herein demonstrate the practical application of fundamental organic chemistry principles to synthesize and purify this valuable compound, underscoring the importance of understanding the causality behind each experimental step. For researchers in organic synthesis and pharmaceutical development, a thorough grasp of both the theoretical and experimental facets of building blocks like **ethyl cyclopentanecarboxylate** is indispensable for innovation and success.

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